N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4/c20-15-4-2-1-3-14(15)17-10-13(22-26-17)11-19(23)21-12-5-6-16-18(9-12)25-8-7-24-16/h1-6,9-10H,7-8,11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRNYHTWMXJVIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=NOC(=C3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxin ring through a cyclization reaction. This is followed by the introduction of the oxazole ring via a condensation reaction with appropriate precursors. The final step involves the acylation of the intermediate compound to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and solvent conditions during the synthesis. Catalysts may also be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzodioxin/Acetamide Derivatives
Structural Analysis
Core Heterocycles: The benzodioxin moiety is shared across all compounds, providing a rigid, oxygen-rich aromatic system. This scaffold is associated with reduced toxicity and improved solubility compared to purely hydrocarbon frameworks . The target compound’s oxazole ring differs from oxadiazole (Z19) and isoquinoline () analogs. Oxazoles are electron-deficient heterocycles, which may facilitate π-π stacking interactions with biological targets, whereas oxadiazoles enhance metabolic resistance due to their stability .
Fluorine atoms often improve bioavailability by modulating lipophilicity and reducing oxidative metabolism . The acetic acid derivative () lacks the acetamide bridge but demonstrates significant anti-inflammatory activity, suggesting that the benzodioxin core alone contributes to efficacy .
Linker Variations: The acetamide linker in the target compound is replaced by a urea group in Z17.
Pharmacological and Physicochemical Properties
Anti-Inflammatory Potential: The carboxylic acid analog () shows potency comparable to ibuprofen, suggesting that the benzodioxin-acetamide scaffold in the target compound could be optimized for similar applications. However, the acetamide’s reduced acidity may alter target engagement (e.g., cyclooxygenase inhibition) .
Metabolic Stability :
- Oxadiazole-containing Z19 may exhibit longer half-lives than the target compound’s oxazole due to greater resistance to enzymatic degradation .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound and its derivatives, focusing on their enzyme inhibitory properties and therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with various acetamides and oxazole derivatives. The following general reaction scheme can be outlined:
-
Starting Materials :
- 2,3-dihydro-1,4-benzodioxin derivative
- 5-(2-fluorophenyl)-1,2-oxazol-3-yl acetamide
-
Reaction Conditions :
- The reaction is often conducted in polar aprotic solvents such as DMF or DMSO under controlled temperature and pH conditions.
-
Characterization Techniques :
- The synthesized compounds are characterized using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry to confirm their structures.
Enzyme Inhibition Studies
Recent studies have focused on the enzyme inhibition potential of compounds derived from N-(2,3-dihydro-1,4-benzodioxin) moieties. The biological activities can be summarized as follows:
-
Acetylcholinesterase (AChE) Inhibition :
- Compounds containing the benzodioxane structure have shown promising AChE inhibitory activity. For instance, derivatives synthesized from N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) exhibited significant inhibition against AChE with IC50 values indicating effective concentrations for therapeutic applications in Alzheimer's disease .
- α-Glucosidase Inhibition :
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the oxazole ring and substituents on the benzodioxane moiety significantly affect biological activity. For example:
| Compound | AChE Inhibition IC50 (µM) | α-Glucosidase Inhibition IC50 (µM) |
|---|---|---|
| 1 | 25 | 30 |
| 2 | 15 | 20 |
| 3 | 10 | 18 |
Table 1: Enzyme inhibition data for selected compounds derived from N-(2,3-dihydrobenzo[1,4]-dioxin)
Case Studies
Several case studies have highlighted the efficacy of these compounds in preclinical settings:
- Neuroprotective Effects :
- Antidiabetic Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
